6-Methoxycyclohexene-1-carbaldehyde
Description
6-Methoxycyclohexene-1-carbaldehyde is a cyclic enol ether derivative featuring a cyclohexene backbone with a methoxy group at position 6 and a carbaldehyde functional group at position 1. This compound is structurally significant due to its conjugated system, which may influence its reactivity in organic synthesis, particularly in cycloaddition reactions or as a precursor for heterocyclic compounds.
Properties
CAS No. |
137032-93-0 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
6-methoxycyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-10-8-5-3-2-4-7(8)6-9/h4,6,8H,2-3,5H2,1H3 |
InChI Key |
MMAPHOPWBIHEKM-UHFFFAOYSA-N |
SMILES |
COC1CCCC=C1C=O |
Canonical SMILES |
COC1CCCC=C1C=O |
Synonyms |
1-Cyclohexene-1-carboxaldehyde, 6-methoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Below is a detailed comparison:
Functional Group Impact
- Aldehyde vs. Oxime: The aldehyde group in this compound is highly electrophilic, making it reactive toward nucleophiles (e.g., Grignard reagents).
- The trimethyl groups in the analogue create steric hindrance, limiting conformational flexibility and possibly slowing reaction kinetics .
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